molecular formula C10H13NO5 B13097348 6-(Hydroxymethyl)-2-isopropoxy-3-nitrophenol

6-(Hydroxymethyl)-2-isopropoxy-3-nitrophenol

Cat. No.: B13097348
M. Wt: 227.21 g/mol
InChI Key: VTLXUASBSKGWKJ-UHFFFAOYSA-N
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Description

6-(Hydroxymethyl)-2-isopropoxy-3-nitrophenol is an organic compound characterized by the presence of hydroxymethyl, isopropoxy, and nitro functional groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Hydroxymethyl)-2-isopropoxy-3-nitrophenol typically involves multi-step organic reactions. One common method starts with the nitration of 2-isopropoxyphenol to introduce the nitro group at the 3-position. This is followed by a formylation reaction to introduce the hydroxymethyl group at the 6-position. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and formaldehyde in the presence of a base for formylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and purification methods are also tailored to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(Hydroxymethyl)-2-isopropoxy-3-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 6-(Carboxymethyl)-2-isopropoxy-3-nitrophenol.

    Reduction: 6-(Hydroxymethyl)-2-isopropoxy-3-aminophenol.

    Substitution: Various ethers or esters depending on the substituent introduced.

Scientific Research Applications

6-(Hydroxymethyl)-2-isopropoxy-3-nitrophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(Hydroxymethyl)-2-isopropoxy-3-nitrophenol depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. The hydroxymethyl and isopropoxy groups can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    6-(Hydroxymethyl)-2-methoxy-3-nitrophenol: Similar structure but with a methoxy group instead of an isopropoxy group.

    6-(Hydroxymethyl)-2-ethoxy-3-nitrophenol: Similar structure but with an ethoxy group instead of an isopropoxy group.

    6-(Hydroxymethyl)-2-isopropoxy-4-nitrophenol: Similar structure but with the nitro group at the 4-position.

Uniqueness

6-(Hydroxymethyl)-2-isopropoxy-3-nitrophenol is unique due to the specific combination of functional groups and their positions on the phenol ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H13NO5

Molecular Weight

227.21 g/mol

IUPAC Name

6-(hydroxymethyl)-3-nitro-2-propan-2-yloxyphenol

InChI

InChI=1S/C10H13NO5/c1-6(2)16-10-8(11(14)15)4-3-7(5-12)9(10)13/h3-4,6,12-13H,5H2,1-2H3

InChI Key

VTLXUASBSKGWKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1O)CO)[N+](=O)[O-]

Origin of Product

United States

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